molecular formula C₁₉H₂₂N₆O₄S B1142754 4'-Hydroxy N-Desisopropyl Delavirdine CAS No. 188780-37-2

4'-Hydroxy N-Desisopropyl Delavirdine

Cat. No.: B1142754
CAS No.: 188780-37-2
M. Wt: 430.48
InChI Key:
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Description

4’-Hydroxy N-Desisopropyl Delavirdine is a metabolite of Delavirdine, which is a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor. This compound is primarily studied for its role in the metabolism and pharmacokinetics of Delavirdine, a drug used in the treatment of HIV-1 infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy N-Desisopropyl Delavirdine involves multiple steps, starting from Delavirdine. The primary synthetic route includes the removal of the isopropyl group followed by hydroxylation at the 4’ position. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yield and purity .

Industrial Production Methods

Industrial production of 4’-Hydroxy N-Desisopropyl Delavirdine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy N-Desisopropyl Delavirdine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions often result in the formation of new functionalized derivatives of the original compound .

Scientific Research Applications

4’-Hydroxy N-Desisopropyl Delavirdine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Hydroxy N-Desisopropyl Delavirdine involves its interaction with viral reverse transcriptase (RT). It binds directly to RT and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site. This inhibition prevents the replication of the HIV virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Hydroxy N-Desisopropyl Delavirdine is unique due to its specific metabolic pathway and its role as a metabolite of Delavirdine. Its distinct chemical structure allows for specific interactions with viral enzymes, making it a valuable compound for studying the pharmacokinetics and metabolism of HIV drugs .

Properties

CAS No.

188780-37-2

Molecular Formula

C₁₉H₂₂N₆O₄S

Molecular Weight

430.48

Synonyms

N-[2-[[4-(3-Amino-4-hydroxy-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide;  _x000B_1-(3-Amino-4-hydroxy-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine

Origin of Product

United States

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